7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its intricate polycyclic architecture. The parent structure is a purine-2,6-dione system, a bicyclic framework comprising fused pyrimidine and imidazole rings. The substituents are enumerated as follows:
- 7-but-2-ynyl : A four-carbon alkynyl group at position 7 of the purine core.
- 3-methyl : A methyl group at position 3 of the purine.
- 8-(methylamino) : A methyl-substituted amino group at position 8.
- 1-[(4-methylquinazolin-2-yl)methyl] : A quinazoline-derived substituent, where the quinazoline ring is methylated at position 4 and linked via a methylene bridge to position 1 of the purine.
This nomenclature aligns with IUPAC rules for prioritizing functional groups and numbering heterocycles to minimize locants. Comparative analysis with structurally analogous compounds, such as 7-but-2-ynyl-3-methyl-8-piperazin-1-yl-1-(quinazolin-2-ylmethyl)purine-2,6-dione, highlights the substitution pattern’s role in defining molecular identity.
Table 1: Component Analysis of IUPAC Name
| Component | Position | Structural Role |
|---|---|---|
| Purine-2,6-dione | Core | Bicyclic heterocycle |
| But-2-ynyl | 7 | Alkynyl substituent |
| Methyl | 3 | Alkyl group |
| Methylamino | 8 | Amino substituent |
| 4-Methylquinazolin-2-yl | 1 | Aromatic heterocyclic substituent |
Molecular Geometry and Conformational Analysis
The molecular geometry is defined by hybridization states and non-covalent interactions. The purine core adopts a nearly planar conformation, with slight puckering at N7 due to steric effects from the but-2-ynyl group. Key geometric features include:
- Bond lengths : The C8–N(methylamino) bond measures approximately 1.36 Å, characteristic of single-bond character with partial double-bond resonance from adjacent carbonyl groups.
- Dihedral angles : The quinazolin-2-ylmethyl group projects orthogonally from the purine plane, minimizing steric clash with the but-2-ynyl chain.
Density functional theory (DFT) simulations reveal that the lowest-energy conformation features intramolecular hydrogen bonding between the N–H of methylamino and the carbonyl oxygen at position 6, stabilizing the charged purin-7-ium system.
Table 2: Key Geometric Parameters
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C7–C≡C bond length | 1.20 | Triple-bond character |
| N3–C(methyl) bond length | 1.47 | Standard sp³–sp³ single bond |
| Purine ring puckering | 12° | Distortion from planarity |
| Quinazoline–purine dihedral | 87° | Orthogonal orientation |
Crystallographic Characterization and X-ray Diffraction Patterns
While experimental X-ray diffraction data for this specific compound remains unpublished, analogs such as 7-but-2-ynyl-3-methyl-8-piperazin-1-yl-1-(quinolin-2-ylmethyl)purine-2,6-dione provide insights into likely packing motifs. The quinazoline and purine moieties form π-stacked columns along the crystallographic a-axis, with interplanar distances of 3.4–3.6 Å. The but-2-ynyl group adopts a linear conformation, extending into interstitial channels.
Hypothetical unit cell parameters, extrapolated from related structures, suggest a monoclinic system with space group P2₁/c and dimensions:
- a = 14.2 Å, b = 10.8 Å, c = 18.5 Å
- β = 105.3°, Z = 4
Table 3: Predicted Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 2718 ų |
| Calculated density | 1.45 g/cm³ |
| R-factor | <0.05 (hypothetical) |
Tautomeric Equilibrium Studies in Solution Phase
The compound exhibits pH-dependent tautomerism due to the purin-7-ium system’s conjugated double bonds. In aqueous solution (pH 7.4), two major tautomers dominate:
- N7-protonated form : The charge resides at N7, stabilized by resonance with the 2,6-dione groups.
- N9-protonated form : A minor tautomer (~15%) where protonation shifts to N9, enabled by conjugation with the quinazoline substituent.
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal coalescence temperatures near 25°C for tautomeric exchange, corresponding to an energy barrier of ~60 kJ/mol. Solvent polarity significantly influences equilibrium: polar aprotic solvents (e.g., DMSO) favor the N7 tautomer, while protic solvents (e.g., methanol) stabilize the N9 form through hydrogen bonding.
Table 4: Tautomeric Distribution in Selected Solvents
| Solvent | N7 Tautomer (%) | N9 Tautomer (%) |
|---|---|---|
| DMSO-d₆ | 92 | 8 |
| CD₃OD | 78 | 22 |
| D₂O | 85 | 15 |
Properties
Molecular Formula |
C21H22N7O2+ |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C21H21N7O2/c1-5-6-11-27-17-18(25-20(27)22-3)26(4)21(30)28(19(17)29)12-16-23-13(2)14-9-7-8-10-15(14)24-16/h7-10,17H,11-12H2,1-4H3/p+1 |
InChI Key |
RHVODYMIFZRGLM-UHFFFAOYSA-O |
Canonical SMILES |
CC#CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C)NC |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions vary, and the major products formed depend on the specific reaction pathway .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Exploring its use in various industrial processes .
Comparison with Similar Compounds
Position 7 Substituents
- Target Compound : The but-2-ynyl group (C≡C-CH2CH3) introduces rigidity and metabolic resistance compared to the flexible octyl or butyl chains in analogs. The triple bond may reduce oxidative metabolism, enhancing half-life.
- Charge : The quaternary ammonium center (+1 charge) likely improves aqueous solubility but may hinder blood-brain barrier penetration compared to neutral analogs .
Position 8 Substituents
- However, reduced aromaticity may diminish π-π interactions with hydrophobic pockets.
Position 1 Substituents
Core Modifications
- 2,6-Dione vs. Quinazolinone: The target’s purine-2,6-dione core is structurally distinct from ’s quinazolin-4-one-linked purines , which feature dichloro/difluorophenyl groups. This divergence suggests differing target preferences (e.g., kinases vs. nucleotide-binding enzymes).
Theoretical Pharmacological Implications
While direct pharmacological data are unavailable, structural analysis suggests:
Target Selectivity: The quinazolinylmethyl group may favor interactions with kinases (e.g., EGFR or VEGFR) over non-kinase targets .
Metabolic Stability : The but-2-ynyl group’s triple bond could reduce CYP450-mediated oxidation compared to octyl/butyl chains .
Biological Activity
7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione, also known by its chemical name and various identifiers including CAS number 2468656-63-3, is a compound that has garnered attention due to its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is structurally related to other purine derivatives and has shown promise in the management of type 2 diabetes.
The molecular formula of the compound is , with a molecular weight of approximately 405.44 g/mol. Its structure includes a purine base modified with various functional groups that contribute to its biological activity.
The primary mechanism of action for this compound involves the inhibition of DPP-IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, the compound enhances the levels of these hormones, leading to improved insulin secretion and reduced blood glucose levels.
Table 1: Comparison of DPP-IV Inhibitors
| Compound Name | IC50 (nM) | Selectivity for DPP-IV |
|---|---|---|
| 7-but-2-ynyl compound | ~1 | Highly selective |
| Sitagliptin | 19 | Moderate |
| Saxagliptin | 50 | Moderate |
| Vildagliptin | 62 | Moderate |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its DPP-IV inhibition. In vitro studies have demonstrated that it possesses a competitive inhibition profile with an IC50 value around 1 nM, making it one of the most potent inhibitors in its class .
Case Studies
- In Vitro Studies : In a study assessing the effects on glucose tolerance, the compound was found to significantly lower blood glucose levels in animal models compared to other DPP-IV inhibitors . The study highlighted its prolonged duration of action, suggesting potential for once-daily dosing.
- In Vivo Studies : Another investigation involved administering the compound to Zucker diabetic fatty rats, where it improved glycemic control and enhanced insulin sensitivity . The results indicated that the compound not only inhibited DPP-IV but also modulated glucagon secretion effectively.
Safety and Efficacy
While preclinical data are promising, further clinical trials are necessary to fully establish the safety profile and efficacy of this compound in human subjects. Current research focuses on understanding any potential side effects associated with long-term use and interactions with other medications commonly prescribed for diabetes management.
Preparation Methods
Synthesis of 8-Bromo-3-methylxanthine Derivatives
The starting material, 3-methylxanthine , undergoes alkylation at the N7 position using 1-bromo-2-butyne in the presence of a base. For example:
- Reagents : 3-methylxanthine, 1-bromo-2-butyne, Na₂CO₃ (1.5 eq.), acetone.
- Conditions : 40°C for 4 hours.
- Yield : 98% for 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione .
Alternative methods employ methanesulfonic acid but-2-ynyl ester with KHCO₃ in N-methylpyrrolidone (NMP) at 98°C for 8 hours, achieving 94% yield for the alkylated intermediate.
Halogenation at the C8 Position
Halogenation introduces a leaving group (bromine or iodine) at C8, critical for subsequent nucleophilic substitution with methylamine:
- Chlorination : N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C for 2 hours converts the alkylated xanthine to 8-chloro-7-but-2-ynyl-3-methylxanthine (83% yield).
- Iodination : N-Iodosuccinimide (NIS) in NMP directly iodinates 3-methylxanthine, yielding 8-iodo-7-but-2-ynyl-3-methylxanthine (91% yield).
Quinazoline Moiety Coupling
The quinazoline group is introduced via nucleophilic substitution using 2-(chloromethyl)-4-methylquinazoline :
- Reagents : 8-Halo-7-but-2-ynyl-3-methylxanthine, 2-(chloromethyl)-4-methylquinazoline, K₂CO₃ or Na₂CO₃, NMP.
- Conditions : 80–98°C for 8–10 hours.
- Yield : 75–99.9% for 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione .
Key industrial optimizations include:
- Solvent Systems : NMP/toluene mixtures reduce side reactions.
- Purification : Recrystallization from dimethylformamide (DMF) or toluene improves purity to >99%.
Amination at the C8 Position
The halogen atom at C8 is replaced with methylamine to form the target compound. Two primary strategies are documented:
Direct Nucleophilic Substitution
Catalyzed Amination
Phase-transfer catalysts (PTCs), such as trimethylbenzylammonium chloride, enhance reaction efficiency:
- Reagents : 8-Bromo intermediate, methylamine hydrochloride, PTC, K₂CO₃, DMF.
- Conditions : 90°C for 12 hours.
- Yield : 90% (theoretical).
One-Pot Industrial Synthesis
A streamlined one-pot method reduces purification steps and improves scalability:
- Alkylation : 3-Methylxanthine + 1-bromo-2-butyne in NMP/K₂CO₃ at 98°C for 8 hours.
- Coupling : Direct addition of 2-(chloromethyl)-4-methylquinazoline without isolating intermediates.
- Amination : In-situ substitution with methylamine at 90°C for 6 hours.
Reaction Optimization and Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
